molecular formula C9H11BrN2OS B1341483 2-[(4-Bromobenzyl)thio]acetohydrazide CAS No. 669726-57-2

2-[(4-Bromobenzyl)thio]acetohydrazide

Cat. No.: B1341483
CAS No.: 669726-57-2
M. Wt: 275.17 g/mol
InChI Key: UWHWAALVWHRJSY-UHFFFAOYSA-N
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Scientific Research Applications

2-[(4-Bromobenzyl)thio]acetohydrazide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)thio]acetohydrazide typically involves the reaction of 4-bromobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The bromobenzyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. The thioacetohydrazide moiety can also interact with metal ions or other cofactors, further modulating the activity of the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)thio]acetohydrazide
  • 2-[(4-Methylbenzyl)thio]acetohydrazide
  • 2-[(4-Nitrobenzyl)thio]acetohydrazide

Uniqueness

2-[(4-Bromobenzyl)thio]acetohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. This makes it particularly useful in applications where specific reactivity or binding characteristics are required .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWAALVWHRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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